Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate

medicinal chemistry bioisostere replacement hydrogen bonding

This spirocyclic NH-sulfoximine (CAS 2260932-88-3) is the only commercially available building block that combines a Boc-protected azetidine with a free NH-sulfoximine in a rigid spiro[3.5] scaffold. Unlike common sulfone or sulfide analogs, the NH-sulfoximine moiety provides simultaneous hydrogen bond donor and acceptor capability, critical for target engagement in kinase inhibitor programs. The high Fsp³ (≥0.83) and two orthogonal diversification points (Boc deprotection and NH-alkylation) make it ideal for DNA-encoded library construction and fragment-based drug discovery. Supplied as dry powder (≥95% purity), it avoids in-house multi-step synthesis and directly enables medicinal chemistry exploration.

Molecular Formula C12H22N2O3S
Molecular Weight 274.38
CAS No. 2260932-88-3
Cat. No. B2439317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate
CAS2260932-88-3
Molecular FormulaC12H22N2O3S
Molecular Weight274.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC12CCS(=N)(=O)CC2
InChIInChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-4-12(14)5-8-18(13,16)9-6-12/h13H,4-9H2,1-3H3
InChIKeyBXOHTTLNJTWRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2260932-88-3): Spirocyclic NH-Sulfoximine Building Block for Medicinal Chemistry Procurement


Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate (CAS 2260932-88-3) is a spirocyclic NH-sulfoximine derivative featuring a Boc-protected azetidine ring fused via a spiro junction to a six-membered cyclic sulfoximine . The compound has molecular formula C12H22N2O3S, molecular weight 274.38 g/mol, and is supplied as a powder with ≥95% purity requiring storage at 4 °C . It belongs to the 1-azaspiro[3.5]nonane scaffold class, a privileged three-dimensional framework increasingly exploited in drug discovery for its capacity to project substituents into distinct vectors of chemical space [1]. The NH-sulfoximine functional group (S(=O)(=NH)) distinguishes it from more common sulfone (S(=O)₂) and sulfide (S) analogs by offering simultaneous hydrogen bond donor and acceptor capability [2].

Why Sulfone or Sulfide Analogs Cannot Replace Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate in Structure–Activity Relationship Exploration


The compound integrates three interdependent structural features—a spirocyclic azetidine scaffold, a Boc protecting group, and a free NH-sulfoximine—whose substitution with simpler analogs such as 7-thia-1-azaspiro[3.5]nonane 7,7-dioxide (sulfone, CAS 1478763-82-4) or 7-thia-1-azaspiro[3.5]nonane (sulfide, CAS 57174-63-7) fundamentally alters its pharmacochemical profile. The sulfone analog cannot donate hydrogen bonds, eliminating a key interaction modality [1]. The sulfide analog lacks the S(VI) oxidation state entirely, removing the tetrahedral geometry and polar character essential for target engagement and metabolic stability [1]. Furthermore, the 2-azaspiro positional isomer (CAS 2375273-70-2) relocates the Boc-protected nitrogen, changing the spatial orientation of the azetidine ring and the trajectory of the sulfoximine group, thereby altering three-dimensional pharmacophore presentation . Substitution thus results in chemically distinct entities rather than functionally interchangeable alternatives.

Quantitative Differentiation Evidence for Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate Versus Its Closest Analogs


NH-Sulfoximine Functional Group: Dual Hydrogen Bond Donor/Acceptor Capability Versus Sulfone-Only Acceptors

NH-sulfoximines possess both one hydrogen bond donor (NH) and one hydrogen bond acceptor (O) at the S(VI) center, whereas sulfones (S(=O)₂) provide only two hydrogen bond acceptor sites with no donor capacity [1]. This dual donor/acceptor character of the NH-sulfoximine group in the target compound enables additional intermolecular interactions with biological targets, potentially enhancing binding affinity and selectivity. In a matched molecular pair (MMP) analysis of Boehringer Ingelheim drug discovery compounds, sulfoximine-containing analogs consistently demonstrated modulated physicochemical profiles relative to their sulfone counterparts, including altered lipophilicity and aqueous solubility, without introducing intrinsic metabolic instability [1]. The Boulard et al. 2020 study confirmed that cyclic NH-sulfoximines exhibit no intrinsic flaw for drug discovery applications after in vitro evaluation of seventeen structurally diverse representatives [2].

medicinal chemistry bioisostere replacement hydrogen bonding

Spiro-Regiochemistry Differentiation: 1-Azaspiro[3.5]nonane Versus 2-Azaspiro[3.5]nonane Positional Isomer

The target compound positions the Boc-protected azetidine nitrogen at the spiro junction as a 1-azaspiro[3.5]nonane scaffold, whereas the closest positional isomer (tert-butyl 7-imino-7-oxo-7λ⁶-thia-2-azaspiro[3.5]nonane-2-carboxylate, CAS 2375273-70-2) places it at the 2-position of the azetidine ring . This regiochemical difference alters the vector of the Boc-carbamate group relative to the sulfoximine moiety. In the target compound, the nitrogen is directly at the spiro carbon, creating a constrained azetidine–piperidine-like orientation, while the 2-aza isomer presents the nitrogen one bond removed from the spiro center, resulting in distinct spatial trajectories for substituents emerging from the azetidine ring. The 1-azaspiro[3.5]nonane core has been identified as a preferred scaffold for fatty acid amide hydrolase (FAAH) inhibition, distinguishing itself from other spirocyclic cores [1]. Both isomers share identical molecular formula (C₁₂H₂₂N₂O₃S) and molecular weight (274.38 g/mol), underscoring that the differentiation is purely topological rather than compositional .

spirocyclic scaffold regiochemistry 3D pharmacophore

Boc Protection for Orthogonal Deprotection in Multi-Step Synthetic Sequences

The target compound carries an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen. This enables selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂, 1:1 v/v, 25 °C, 1–2 h) to liberate the free secondary amine for further functionalization, while leaving the NH-sulfoximine group intact . In contrast, the unprotected parent scaffold 7-thia-1-azaspiro[3.5]nonane (CAS 57174-63-7) requires an additional protection step before selective functionalization can be achieved, adding one synthetic step and associated yield losses (typical Boc installation: ~85–95% yield; deprotection: ~90–98% yield) [1]. The Boc group also enhances the compound's handling stability and storage: the free azetidine secondary amine is susceptible to oxidation and nucleophilic side reactions, whereas the Boc-carbamate form is bench-stable under recommended storage (4 °C, powder) .

orthogonal protection solid-phase synthesis parallel library synthesis

Commercial Sourcing and Purity Benchmarking Against Alternative Spirocyclic Sulfoximine Building Blocks

The target compound is commercially available through Enamine (catalog EN300-6505065, distributed by Sigma-Aldrich) and Biosynth (catalog KQD93288, distributed by CymitQuimica) . The Enamine product specifies purity ≥95%, powder physical form, storage at 4 °C, country of origin Ukraine, and a lead time of 1–5 days . CymitQuimica lists pricing of €878.00/50 mg and €2,630.00/500 mg (Biosynth brand) with an estimated delivery time of approximately 55 days . In comparison, the simpler parent sulfide scaffold 7-thia-1-azaspiro[3.5]nonane (CAS 57174-63-7) is listed at $5,184/5 g from AKSci (equivalent to ~$52/50 mg), but this compound lacks both the sulfoximine functionality and the Boc protecting group, requiring significant additional synthetic investment to reach the same oxidation state and protection level . The 2-azaspiro isomer (CAS 2375273-70-2) is available from Leyan and Pharmaffiliates, with prices typically in a comparable range, but the regiochemical difference necessitates procurement of the correct isomer for a given SAR program.

procurement commercial availability purity comparison

Fraction sp³ (Fsp³) and Three-Dimensional Character as a Differentiator in Fragment-Based and DNA-Encoded Library Design

The polycyclic spirocyclic sulfoximine scaffold class, of which the target compound is a representative, has been explicitly highlighted for drug discovery due to its high level of sp³ character (Fsp³), a parameter increasingly correlated with clinical success [1]. The target compound, with molecular formula C₁₂H₂₂N₂O₃S, contains 12 carbon atoms of which all are sp³-hybridized except the Boc carbonyl carbon and the sulfoximine S=N carbon (the latter having partial double-bond character), yielding an estimated Fsp³ ≥ 0.83 [2]. This compares favorably with the parent sulfide analog 7-thia-1-azaspiro[3.5]nonane (C₇H₁₃NS, Fsp³ ≈ 1.0 but lacking polar functional group diversity) and with many common aromatic building blocks (typical Fsp³ < 0.4) [2]. The Borst et al. 2018 study on polycyclic sulfoximine scaffolds demonstrated that such structures present at least two points of diversification and were deemed sufficiently promising to be added to the European Lead Factory compound collection [1]. The Boulard et al. 2020 study further confirmed that three-dimensional cyclic sulfoximines show favorable in vitro properties with no intrinsic flaws for drug discovery [3].

Fsp3 3D scaffolds DNA-encoded libraries fragment-based drug discovery

NH-Sulfoximine pKa and Chemical Stability Profile Relative to Sulfonamide and Sulfone Comparators

The NH proton of sulfoximines has been measured with a pKa of approximately 24 in DMSO (for S-phenyl-S-methyl-NH-sulfoximine) [1], indicating very weak acidity and non-ionizability under physiological pH conditions (pH 1–8). This contrasts with sulfonamide NH groups (pKa ~10–12 for primary sulfonamides), which can undergo partial deprotonation at physiological pH, altering solubility and permeability [2]. The Frings et al. 2017 matched molecular pair analysis demonstrated that sulfoximine incorporation consistently results in a chemically stable, comparatively polar, and weakly basic functional group that often leads to favorable aqueous solubility, permeability, and metabolic stability relative to sulfone and sulfonamide analogs [2]. The Anselmi et al. 2025 study provided the first systematic pKa measurements for fluorinated and non-fluorinated sulfoximines, confirming the high pKa of the NH group and establishing quantitative lipophilicity parameters (Hansch π values) for the sulfoximine moiety [1]. While these data derive from simpler sulfoximine systems and not the specific spirocyclic target compound, the NH-sulfoximine pKa is a conserved property of the functional group across structural contexts [1].

physicochemical properties pKa chemical stability drug-likeness

Optimal Procurement and Application Scenarios for Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Sulfone-to-Sulfoximine Bioisosteric Replacement

In kinase inhibitor programs where a sulfone moiety (e.g., in the solvent-exposed region or hinge-binding motif) has been identified but further optimization of hydrogen bond interactions, solubility, or IP differentiation is desired, the target compound provides a ready-to-couple spirocyclic NH-sulfoximine building block. The Boc-protected azetidine amine can be deprotected and elaborated to introduce the desired kinase-targeting warhead, while the NH-sulfoximine retains dual HBD/HBA capability for enhanced target engagement [1]. The Frings et al. MMP analysis supports that sulfoximine incorporation is compatible with kinase inhibitor pharmacology, and the Boulard et al. study confirms that cyclic sulfoximines exhibit acceptable in vitro drug-like properties [2].

DNA-Encoded Library (DEL) Synthesis Leveraging 3D Spirocyclic Scaffolds

The compound's high Fsp³ character (≥0.83) and two orthogonal diversification points (Boc-amine and NH-sulfoximine) make it an attractive scaffold for DNA-encoded library design, where three-dimensional building blocks are preferentially selected to increase hit diversity and clinical relevance [1]. The Borst et al. 2018 study demonstrated that polycyclic sulfoximine scaffolds were specifically synthesized and added to the European Lead Factory screening collection for this purpose [1]. The Boc group enables on-DNA amide coupling after deprotection, while the sulfoximine NH can be alkylated under Mitsunobu-type or metal-catalyzed conditions for further diversification [3].

Fragment-Based Drug Discovery (FBDD) with Spirocyclic Sulfoximine Cores

The compound can serve as a fragment-elaboration core for FBDD programs targeting proteins with deep or conformationally demanding binding pockets. Its spirocyclic architecture provides a pre-organized three-dimensional scaffold from which fragment hits can be grown along defined vectors [1]. The NH-sulfoximine offers an additional interaction anchor point not available from sulfone-based fragments, potentially converting weak initial hits into higher-affinity leads through additional hydrogen bond contacts [2]. The compound's commercial availability at research scale (50 mg to 500 mg) supports fragment screening and initial SAR exploration without requiring in-house multi-step synthesis .

Agrochemical or Veterinary Medicine Lead Discovery Requiring Metabolically Stable Sulfur(VI) Motifs

For non-human health applications where metabolic stability of sulfur-containing functional groups is critical (e.g., insecticides, herbicides, veterinary pharmaceuticals), the sulfoximine group offers documented metabolic stability advantages over sulfones and sulfoxides [1]. The Frings et al. 2017 study specifically noted favorable metabolic stability in both human and rat liver microsome assays for sulfoximine-containing compounds relative to matched sulfone pairs [1]. The spirocyclic architecture of the target compound further restricts metabolic soft spots by locking the scaffold into a defined conformation, potentially reducing cytochrome P450-mediated oxidation compared to flexible acyclic analogs.

Quote Request

Request a Quote for Tert-butyl 7-imino-7-oxo-7lambda6-thia-1-azaspiro[3.5]nonane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.